- Electronically modified polymer-supported cinchona phase-transfer catalysts for asymmetric synthesis of α-alkyl-α-amino acid derivatives, Chemistry Letters, 2008, 37(4), 436-437

Cas no 96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol)

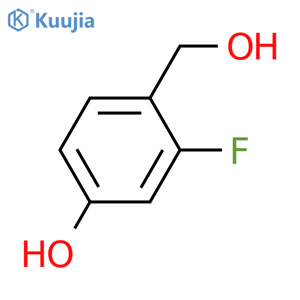

96740-92-0 structure

Product Name:2-Fluoro-4-hydroxybenzenemethanol

CAS No:96740-92-0

Molecular Formula:C7H7FO2

Molecular Weight:142.127685785294

MDL:MFCD06797932

CID:1083522

PubChem ID:53939912

2-Fluoro-4-hydroxybenzenemethanol Properties

Names and Identifiers

-

- 3-Fluoro-4-(hydroxymethyl)phenol

- 2-Fluoro-4-hydroxybenzenemethanol

- BENZENEMETHANOL,2-FLUORO-4-HYDROXY-

- 2-fluoro-4-hydroxybenzoic acid methyl ester

- 2-fluoro-4-hydroxybenzyl alcohol

- 2-fluoro-4-hyroxybenzoic acid methyl ester

- methyl 2-fluoro-4-hydroxy-benzoate

- IXBHZARBEOBOTB-UHFFFAOYSA-N

- Benzenemethanol, 2-fluoro-4-hydroxy-

- ST24042162

- Y4866

- 2-Fluoro-4-hydroxybenzenemethanol (ACI)

- MFCD06797932

- 96740-92-0

- AKOS006286505

- DA-40007

- CS-0097973

- SCHEMBL2898583

- AS-33255

- J-512472

-

- MDL: MFCD06797932

- InChIKey: IXBHZARBEOBOTB-UHFFFAOYSA-N

- Inchi: 1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2

- SMILES: FC1C(CO)=CC=C(O)C=1

Computed Properties

- Exact Mass: 142.04300

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 1

- Monoisotopic Mass: 142.04300762g/mol

- Heavy Atom Count: 10

- Complexity: 108

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 0.8

- Topological Polar Surface Area: 40.5

Experimental Properties

- LogP: 1.02360

- PSA: 40.46000

2-Fluoro-4-hydroxybenzenemethanol Security Information

2-Fluoro-4-hydroxybenzenemethanol Customs Data

- HS CODE:2908199090

- Customs Data:

China Customs Code:

2908199090Overview:

HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2-Fluoro-4-hydroxybenzenemethanol Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00IKBI-250mg |

Benzenemethanol, 2-fluoro-4-hydroxy- |

96740-92-0 | 95% | 250mg |

$13.00 | 2025-03-01 | |

| A2B Chem LLC | AI65342-250mg |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 250mg |

$12.00 | 2024-07-18 | |

| Aaron | AR00IKJU-100mg |

Benzenemethanol, 2-fluoro-4-hydroxy- |

96740-92-0 | 95% | 100mg |

$13.00 | 2024-07-18 | |

| abcr | AB515142-250 mg |

3-Fluoro-4-(hydroxymethyl)phenol, 95%; . |

96740-92-0 | 95% | 250MG |

€114.70 | 2023-04-18 | |

| Alichem | A014001379-250mg |

2-Fluoro-4-hydroxybenzyl alcohol |

96740-92-0 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| Ambeed | A142638-250mg |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 250mg |

$17.0 | 2025-02-26 | |

| Apollo Scientific | PC500367-250mg |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 250mg |

£26.00 | 2025-02-21 | |

| Chemenu | CM256022-1g |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 1g |

$102 | ||

| eNovation Chemicals LLC | D751101-1g |

Benzenemethanol, 2-fluoro-4-hydroxy- |

96740-92-0 | 95+% | 1g |

$185 | 2022-09-02 | |

| TRC | F591860-1g |

2-Fluoro-4-hydroxybenzenemethanol |

96740-92-0 | 1g |

$ 205.00 | 2022-06-04 |

2-Fluoro-4-hydroxybenzenemethanol Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Reference

- Compounds directed against pilus biogenesis and activity in pathogenic bacteria; methods and compositions for synthesis, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Reference

- Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis of Pilicide Libraries, Journal of Combinatorial Chemistry, 2000, 2(6), 736-748

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 45 min, rt

1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water

1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water

Reference

- Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, ChemMedChem, 2013, 8(5), 779-799

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

Reference

- Circumventing Seizure Activity in a Series of G Protein Coupled Receptor 119 (GPR119) Agonists, Journal of Medicinal Chemistry, 2014, 57(21), 8984-8998

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Reference

- Preparation of piperazines for treating disorders associated with the 5-HT2 receptor, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C → rt; 3 h, rt

Reference

- Piperazine derivative as GPR119 activator and method for the preparation thereof, Korea, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C

Reference

- Piperidine compound containing 1-oxido-thiazole moiety as GPR119 agonist and preparation method thereof, Korea, , ,

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt

Reference

- Preparation of substituted piperidine derivatives as GPR119 agonists, Korea, , ,

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt

Reference

- Substituted piperidine derivatives as a GPR119 agonist useful in treatment of metabolism related diseases and their preparation, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions

Reference

- Fluorinated linkers for monitoring solid-phase synthesis using gel-phase 19F NMR spectroscopy, Tetrahedron Letters, 1998, 39(39), 7193-7196

2-Fluoro-4-hydroxybenzenemethanol Raw materials

- Methyl 2-fluoro-4-hydroxybenzoate

- 2-Fluoro-4-hydroxybenzaldehyde

- 3-Fluorophenol

- 2-Fluoro-4-hydroxybenzoic Acid

2-Fluoro-4-hydroxybenzenemethanol Preparation Products

2-Fluoro-4-hydroxybenzenemethanol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:96740-92-0)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

2-Fluoro-4-hydroxybenzenemethanol Related Literature

-

Jean-François Longevial,Kazuya Miyagawa,Hiroshi Shinokubo Dalton Trans., 2020,49, 14786-14789

-

S. Shanmugam,K. Ravichandran,T. S. N. Sankara Narayanan,Min Ho Lee RSC Adv., 2015,5, 988-1008

-

H. I. Unal RSC Adv., 2015,5, 103159-103171

-

Hongping Li,Gang Fu Phys. Chem. Chem. Phys., 2012,14, 16686-16694

-

Qingxing Xu,Julian M. W. Chan,James L. Hedrick,Yi Yan Yang Polym. Chem., 2015,6, 2011-2022

-

Hortensia Maldonado-Textle,Ángel Licea-Claveríe,Enrique Saldívar-Guerra React. Chem. Eng., 2023,8, 3082-3095

-

Dong Luo,Tao Zuo,Ji Zheng,Zi-Hao Long,Xue-Zhi Wang,Yong-Liang Huang,Xiao-Ping Zhou,Dan Li Mater. Chem. Front., 2021,5, 2777-2782

-

Bo-Mei Liu,Zi-Jun Yong,Yang Zhou,Dan-Dan Zhou,Li-Rong Zheng,Li-Na Li,Hui-Mei Yu J. Mater. Chem. C, 2016,4, 9489-9498

-

9. Ru-Catalyzed C–H alkenylation on the arene ring of pirfenidone using pyridone as a directing group†Raziullah,Ashfaq Ahmad,Manoj Kumar Gangwar Chem. Commun., 2022,58, 3481-3484

-

Jeffrey S. Sakamoto,Bruce Dunn J. Mater. Chem., 2002,12, 2859-2861

Recommended suppliers

Amadis Chemical Company Limited

(CAS:96740-92-0)2-Fluoro-4-hydroxybenzenemethanol

Purity:99%

Quantity:5g

Price($):283.0